molecular formula C8H9N3O B1318946 2-((2-Hydroxyethyl)amino)nicotinonitrile CAS No. 440102-32-9

2-((2-Hydroxyethyl)amino)nicotinonitrile

Cat. No. B1318946
M. Wt: 163.18 g/mol
InChI Key: WSLQHHGQBZIPEU-UHFFFAOYSA-N
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Description

2-((2-Hydroxyethyl)amino)nicotinonitrile is a chemical compound with the molecular formula C8H9N3O and a molecular weight of 163.18 . It is used for research purposes .


Molecular Structure Analysis

The InChI code for 2-((2-Hydroxyethyl)amino)nicotinonitrile is 1S/C8H9N3O/c9-6-7-2-1-3-10-8(7)11-4-5-12/h1-3,12H,4-5H2,(H,10,11) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-((2-Hydroxyethyl)amino)nicotinonitrile are as follows :

Scientific Research Applications

Application in Antibacterial and Antioxidant Activities

  • Specific Scientific Field: Biochemistry and Pharmacology .
  • Summary of the Application: This compound has been used to synthesize novel complexes of zinc(II) and copper(II) for antibacterial and antioxidant activities .
  • Methods of Application or Experimental Procedures: Two novel complexes of zinc(II) and copper(II) were synthesized from the ligand 2-((2-hydroxyethyl)amino)quinoline-3-carbaldehyde (H 2 L) in a 1:2 metal-to-ligand ratio in methanol . The complexes were characterized by various spectroscopy techniques, powder X-ray diffraction (XRD), scanning electron microscopy-energy-dispersive X-ray spectroscopy (SEM-EDX), mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and thermogravimetric analysis (TGA) experimental techniques .
  • Results or Outcomes Obtained: The Cu(II) complex showed antibacterial activities with the zones of inhibition of 20.90 ± 2.00 mm against Pseudomonas aeruginosa, 19.69 ± 0.71 mm against Staphylococcus aureus, and 18.58 ± 1.04 mm against Streptococcus pyogenes . Radical scavenging activities of both Cu(II) and Zn(II) complexes showed half-maximal inhibitory concentrations (IC 50 ) of 4.72 and 8.2μg/ mL, respectively .

Application in Drug Synthesis

  • Specific Scientific Field: Pharmaceutical Chemistry .
  • Summary of the Application: Nicotinonitrile derivatives, including 2-((2-Hydroxyethyl)amino)nicotinonitrile, have been used in the synthesis of various drugs . These drugs include Bosutinib, Milrinone, Neratinib, and Olprinone .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular drug being synthesized. However, it generally involves complex organic synthesis procedures .
  • Results or Outcomes Obtained: The resulting drugs have a wide range of therapeutic activities. For example, Bosutinib is used for treating leukemia, Milrinone and Olprinone are used as cardiotonics, and Neratinib is used for treating breast cancer .

Application in Antioxidant Activities

  • Specific Scientific Field: Biochemistry .
  • Summary of the Application: 2-Amino-4,6-diphenyl-nicotinonitrile derivatives, which can be synthesized from 2-((2-Hydroxyethyl)amino)nicotinonitrile, have shown moderate antioxidant activities .
  • Methods of Application or Experimental Procedures: The antioxidant activities were tested using the 2,2-biphenyl-2-picrylhydrazyl (DPPH) method as a free radical scavenging reagent .
  • Results or Outcomes Obtained: The 2-amino-4,6-diphenyl-nicotinonitrile derivatives showed moderate activity when tested for their antioxidant activities .

Safety And Hazards

2-((2-Hydroxyethyl)amino)nicotinonitrile is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes . Seek medical attention .

properties

IUPAC Name

2-(2-hydroxyethylamino)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c9-6-7-2-1-3-10-8(7)11-4-5-12/h1-3,12H,4-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSLQHHGQBZIPEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NCCO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30591350
Record name 2-[(2-Hydroxyethyl)amino]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-Hydroxyethyl)amino)nicotinonitrile

CAS RN

440102-32-9
Record name 2-[(2-Hydroxyethyl)amino]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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